N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine
Overview
Description
N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine is a compound that features a unique combination of a furan ring, a piperidine ring, and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the piperidine ring can be formed via hydrogenation of pyridine derivatives. The pyrazine ring is often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
A common synthetic route involves the following steps:
Formation of the furan ring: Cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the piperidine ring: Hydrogenation of pyridine derivatives using a palladium catalyst.
Formation of the pyrazine ring: Condensation of 1,2-diamines with 1,2-dicarbonyl compounds under reflux conditions.
Coupling of the rings: The final step involves coupling the furan, piperidine, and pyrazine rings through nucleophilic substitution reactions, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form piperazine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The furan ring may interact with hydrophobic pockets, while the piperidine and pyrazine rings can form hydrogen bonds and π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[1-(furan-2-ylmethyl)piperidin-4-yl]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-13(19-9-1)11-18-7-3-12(4-8-18)17-14-10-15-5-6-16-14/h1-2,5-6,9-10,12H,3-4,7-8,11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMOJOIFMOYOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CN=C2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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